molecular formula C18H21NO3 B2379782 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide CAS No. 1795455-14-9

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide

Cat. No.: B2379782
CAS No.: 1795455-14-9
M. Wt: 299.37
InChI Key: MLWZHUZWSBEFDC-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide is a synthetic benzamide derivative supplied for research and development purposes. The specific biological activity, molecular targets, and research applications for this compound are currently [ awaiting further characterization ]. Benzamide analogs are of significant interest in medicinal chemistry and are frequently investigated for their potential interactions with various enzyme systems and receptors . This product is provided as a high-purity material to support exploratory studies in chemical biology and drug discovery. This compound is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-8-4-5-9-14(13)18(20)19-12-17(22-3)15-10-6-7-11-16(15)21-2/h4-11,17H,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWZHUZWSBEFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide typically involves a multi-step process. One common method is the reaction of 2-methoxybenzyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to form the final product. The reaction conditions usually involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Amide Bond Reactivity

The amide group in this compound serves as a key reactive site. Common transformations include:

Hydrolysis

Under acidic or alkaline conditions, the amide bond can undergo hydrolysis to yield a carboxylic acid and an amine. For example:

RCONHR +H2OH+/OHRCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{H}_2\text{NR }

In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, while alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions .

Methoxy Group Transformations

The three methoxy groups (-OCH3_3
) are susceptible to demethylation or nucleophilic displacement :

Reaction TypeConditionsProduct
DemethylationHBr/AcOH, 100°CPhenolic -OH groups
SN2 DisplacementNaI, CuI, DMF, refluxSubstitution with -I/-OH/-NH2_2

These reactions are critical for modifying solubility or introducing functional handles for further derivatization .

Electrochemical Dimerization

Analogous N-alkoxyamides undergo electrodimerization in the presence of catalysts like tetrabutylammonium iodide (TBAI). A proposed pathway involves:

  • Electrochemical oxidation of the amide to generate radical intermediates.

  • Dimerization via radical coupling under mild conditions.

  • Subsequent Zn(II)-catalyzed C–N bond activation for downstream coupling with phenols or other nucleophiles .

For this compound, dimerization could yield bis-benzamide derivatives with potential applications in material science or pharmacology.

Cross-Coupling Reactions

The aromatic rings in the structure enable participation in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

If halogenated derivatives (e.g., brominated at the methylbenzamide position) are synthesized, they can react with arylboronic acids under Pd catalysis:

Ar X+Ar B OH 2Pd BaseAr Ar +Byproducts\text{Ar X}+\text{Ar B OH }_2\xrightarrow{\text{Pd Base}}\text{Ar Ar }+\text{Byproducts}

This method is effective for constructing biaryl systems .

Ullmann-Type Coupling

Copper-mediated coupling could functionalize methoxy groups into hydroxyl or amino substituents under basic conditions .

Scientific Research Applications

The compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide , also known as a derivative of the benzamide class, has garnered attention in various scientific research applications. This article explores its potential uses, including pharmacological properties, synthesis methodologies, and case studies that highlight its significance in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines.

  • Case Study: A study evaluated the cytotoxic effects of benzamide derivatives on human colorectal carcinoma cells (HCT116). The results demonstrated that certain derivatives had lower IC50 values compared to standard chemotherapeutics, indicating potent anticancer activity .

Antimicrobial Properties

Benzamide derivatives are also recognized for their antimicrobial effects against both Gram-positive and Gram-negative bacteria.

  • Research Findings: In a study assessing antimicrobial activity, several benzamide compounds were tested against various bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Neurological Applications

There is emerging evidence that some benzamide derivatives may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

  • Research Insights: Investigations into the neuroprotective effects of similar compounds have shown promise in mitigating oxidative stress and apoptosis in neuronal cells. This suggests a possible application in treating conditions like Alzheimer's disease .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following outlines a general synthetic pathway:

  • Starting Materials: Begin with 2-methoxyphenylacetic acid and 2-methylbenzoyl chloride.
  • Reagents: Utilize appropriate coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Reaction Conditions: Perform the reaction under anhydrous conditions to prevent hydrolysis.
  • Purification: Use column chromatography to purify the final product.

This synthetic route allows for the efficient production of the target compound, enabling further biological evaluations.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerHCT116 (Colorectal)IC50 = 5.85 µM
AntimicrobialStaphylococcus aureusMIC = 1.27 µM
AntimicrobialEscherichia coliMIC = 1.43 µM

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide C₁₉H₂₃NO₃* 313.39* Dual methoxy groups on ethyl chain Hypothesized receptor binding
N-(2-Methoxyphenyl)-2-methylbenzamide C₁₅H₁₅NO₂ 241.29 Single methoxy on phenyl ring Intermediate in synthesis
N-(2-Hydroxy-4-methylphenyl)-2-methoxybenzamide C₁₅H₁₅NO₃ 257.28 Hydroxy and methoxy groups Potential metabolic lability
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide C₂₄H₂₀N₂O₂S 408.49 Dihydrothiazole ring Structural complexity for bioactivity

*Calculated based on structural similarity.

Key Observations :

  • Methoxy vs. Hydroxy Groups : Hydroxy groups () increase polarity and metabolic susceptibility (e.g., glucuronidation) compared to methoxy groups, which enhance lipophilicity and stability .
Serotonin Receptor Antagonists

Compounds like p-MPPI and p-MPPF () share a 2-methoxyphenyl group and act as 5-HT₁A receptor antagonists. Their piperazine-ethyl linkage contrasts with the target compound’s ethyl chain, suggesting that:

  • Piperazine Moieties : Enhance receptor affinity and selectivity (e.g., p-MPPF ID₅₀ = 0.7 mg/kg for forepaw treading inhibition) .
  • Methoxy Positioning : The 2-methoxy group on the phenyl ring is critical for antagonism, as seen in both p-MPPI and the target compound .

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a complex structure that includes methoxy and methyl substituents on a benzamide backbone. This structural configuration is believed to influence its biological activity significantly.

Research indicates that compounds structurally similar to this compound may exert their biological effects through several mechanisms:

  • Antiproliferative Activity : Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and U87 MG. These effects are often attributed to the inhibition of microtubule formation and induction of apoptotic pathways, which are critical in cancer cell cycle regulation .
  • Enzyme Inhibition : Some studies have highlighted the ability of benzamide derivatives to inhibit specific enzymes, such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. Compounds exhibiting high selectivity for CA IX over CA II have shown promise in both anticancer and antimicrobial applications .
  • Receptor Modulation : The compound may also interact with various receptors, potentially acting as a modulator. For instance, thiazole derivatives related to benzamides have been shown to modulate AMPA receptors, impacting synaptic transmission and neuronal excitability .

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Various studies have reported its efficacy in inhibiting cancer cell proliferation:

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and glioblastoma (U87 MG).
  • Mechanism of Action : It induces apoptosis by disrupting microtubule dynamics and promoting cell cycle arrest at the G2/M phase .

Enzyme Inhibition Studies

The compound's ability to inhibit carbonic anhydrase IX has been documented:

  • IC50 Values : Related compounds have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .
  • Selectivity : The selectivity for CA IX over CA II suggests potential for targeted cancer therapy with reduced side effects.

Study 1: Antiproliferative Effects

A study conducted on a series of benzamide derivatives demonstrated that modifications to the benzamide structure could enhance antiproliferative activity. The most active derivative showed a significant increase in apoptosis markers in MDA-MB-231 cells compared to controls .

Study 2: Enzyme Interaction

In another investigation, docking studies revealed favorable binding interactions between related compounds and CA IX, supporting their potential as therapeutic agents in oncology .

Data Summary Table

Property Value/Description
Chemical Structure This compound
Target Cell Lines HeLa, U87 MG, MDA-MB-231
Mechanism of Action Microtubule disruption, apoptosis induction
IC50 for CA IX 10.93–25.06 nM
Selectivity Ratio (CA IX/CA II) High

Q & A

Q. What are the optimal synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling benzoyl chloride derivatives with amines under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux in dichloromethane) enhance reaction rates but may require optimization to avoid side products .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilic substitution efficiency, while dichloromethane is preferred for acylation steps .
  • Catalysts : Coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for amide bond formation . Yield and purity can be maximized via recrystallization (e.g., methanol) or advanced purification methods like column chromatography .

Q. How do substituent variations in benzamide derivatives affect the compound's physicochemical properties?

Substituents such as methoxy, methyl, or halogen groups significantly alter:

  • Solubility : Methoxy groups enhance solubility in polar solvents due to increased hydrogen bonding .
  • Stability : Electron-withdrawing groups (e.g., halogens) improve resistance to enzymatic degradation, while electron-donating groups (e.g., methyl) may reduce reactivity .
  • Bioavailability : Hydrophobic substituents like methyl groups can enhance membrane permeability . Comparative studies of analogs (e.g., N-benzoyl-2-hydroxybenzamide) highlight these trends .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm regioselectivity, though overlapping signals from methoxy groups may complicate interpretation .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for structurally related N-(2-methoxyphenyl)-2-nitrobenzamide .
  • HPLC : Quantifies purity, especially for compounds with multiple stereocenters .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between similar benzamide derivatives?

Discrepancies often arise from differences in:

  • Assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results. Standardized protocols are essential .
  • Structural nuances : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding kinetics. For example, imidazole-containing analogs show enhanced antimicrobial activity due to metal ion chelation .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

SAR strategies include:

  • Bioisosteric replacement : Substituting the benzamide core with furan or thiophene rings modulates electronic properties and binding affinity .
  • Functional group optimization : Adding trifluoromethoxy groups improves metabolic stability and target engagement, as seen in N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide .
  • Molecular docking : In silico models predict interactions with kinases or proteases, prioritizing candidates for synthesis .

Q. What in silico methods are effective in predicting the binding affinity of this compound to biological targets?

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, identifying key residues for interaction .
  • Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .
  • Free Energy Perturbation (FEP) : Computes relative binding energies for analogs, reducing experimental screening costs .

Q. How do solvent polarity and reaction temperature influence regioselectivity in derivatization reactions?

  • Solvent polarity : Non-polar solvents (e.g., toluene) favor thermodynamic control, leading to more stable products, while polar solvents (e.g., DMF) promote kinetic control and faster reactions .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions in electrophilic substitutions, whereas higher temperatures (80–100°C) accelerate nucleophilic acyl substitutions .

Q. What are the challenges in interpreting spectral data (NMR, MS) for compounds with multiple methoxy groups?

  • Signal overlap : Methoxy protons (δ 3.2–3.8 ppm) and aromatic protons may overlap in ¹H NMR, requiring 2D techniques (e.g., COSY, HSQC) for resolution .
  • Isotopic patterns : In MS, chlorine or sulfur atoms complicate isotopic distribution, necessitating high-resolution instruments for accurate mass determination .

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